Baishouwubenzophenone

Beschreibung

Eigenschaften

CAS-Nummer |

115834-34-9 |

|---|---|

Molekularformel |

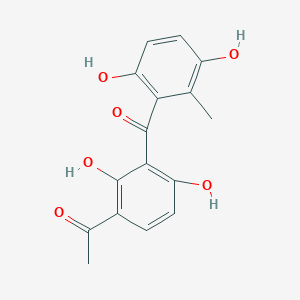

C16H14O6 |

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

1-[3-(3,6-dihydroxy-2-methylbenzoyl)-2,4-dihydroxyphenyl]ethanone |

InChI |

InChI=1S/C16H14O6/c1-7-10(18)5-6-11(19)13(7)16(22)14-12(20)4-3-9(8(2)17)15(14)21/h3-6,18-21H,1-2H3 |

InChI-Schlüssel |

VWHLSTXEUJVCHE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C(=O)C2=C(C=CC(=C2O)C(=O)C)O)O)O |

Kanonische SMILES |

CC1=C(C=CC(=C1C(=O)C2=C(C=CC(=C2O)C(=O)C)O)O)O |

Andere CAS-Nummern |

115834-34-9 |

Synonyme |

baishouwubenzophenone |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Photoprotection

1.1. UV Absorption Properties

Baishouwubenzophenone is primarily utilized as a UV filter in sunscreens and cosmetic products. Its ability to absorb UV radiation effectively protects the skin from harmful effects such as sunburn and photoaging. Research indicates that compounds like benzophenone-3 (BP-3) exhibit significant UV absorption capabilities, making them essential in formulating effective sun protection products .

Table 1: UV Absorption Characteristics of this compound

| Compound | UV Absorption Range (nm) | Application Area |

|---|---|---|

| This compound | 290-320 | Sunscreens, cosmetics |

| Benzophenone-3 | 280-320 | Sunscreens, personal care |

Material Science

2.1. Polymer Stabilization

This compound is also applied in the field of polymer science as a stabilizer. Its incorporation into polymer matrices helps to enhance the thermal stability and longevity of materials exposed to UV light. This application is particularly relevant in outdoor products where prolonged exposure to sunlight can lead to degradation .

Case Study: Stability Enhancement in Polymeric Materials

A study demonstrated that adding this compound to polyvinyl chloride (PVC) significantly improved its resistance to UV-induced degradation. The results showed a reduction in discoloration and mechanical property loss over time compared to unmodified PVC .

Biomedicine

3.1. Anticancer Properties

Recent research has explored the potential anticancer properties of this compound derivatives. Studies indicate that certain benzophenones can induce apoptosis in cancer cell lines, suggesting a possible therapeutic application in oncology .

Table 2: Anticancer Activity of Benzophenone Derivatives

| Compound | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| This compound | MCF-7 (breast cancer) | Induction of apoptosis |

| Benzophenone-2 | HeLa (cervical cancer) | Cell cycle arrest |

Environmental Impact and Safety

4.1. Ecotoxicology Studies

The environmental impact of this compound has been assessed through various ecotoxicological studies. These studies reveal that while the compound serves beneficial roles in consumer products, it also poses risks to aquatic life when released into water bodies .

Case Study: Effects on Aquatic Organisms

Research involving zebrafish larvae exposed to environmentally relevant concentrations of BP-3 indicated neurotoxic effects, including altered locomotor activity and decreased cell proliferation . Such findings underscore the importance of evaluating the ecological consequences of widespread usage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Baishouwubenzophenone shares taxonomic and structural relationships with acetophenones and benzophenones in Cynanchum species. Below is a comparative analysis of its structural analogs, distribution, analytical parameters, and bioactivities.

Structural and Functional Analogues

Analytical Parameters

Quantitative HPLC methods reveal distinct detection limits and linear ranges for these compounds in C. auriculatum:

Extraction and Purification

- This compound: Efficiently isolated via high-speed counter-current chromatography (HSCCC) using methanol extracts, achieving 95.4% purity .

- 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone: Optimized extraction using pressurized liquid ethanol (80°C, 10 MPa), with yields influenced by solvent polarity .

Chemotaxonomic Significance

This compound, 4-hydroxyacetophenone, and 2,4-dihydroxyacetophenone are chemotaxonomic markers distinguishing C. auriculatum from related species like C. wilfordii. Conduritol F and alkaloids further differentiate these species .

Vorbereitungsmethoden

Plant Material Pretreatment and Defatting

The roots of Cynanchum bungei are subjected to sequential solvent extraction to remove lipophilic impurities. Initial defatting is performed using light petroleum (60–90°C) and chloroform, effectively eliminating triglycerides and waxes. The residual plant material is then dried and extracted with methanol to solubilize polar constituents, including bungeisides and this compound.

High-Speed Counter-Current Chromatography (HSCCC)

The methanol extract is further purified using HSCCC, a liquid-liquid partition technique ideal for separating compounds with high structural similarity. A solvent system of ethyl acetate/butanol/water (4:1:5, v/v/v) is employed, with partition coefficients (K) optimized to 0.72 for this compound. Key parameters include:

| Parameter | Value |

|---|---|

| Column Capacity | 300 mL |

| Rotation Speed | 850 rpm |

| Flow Rate | 2.0 mL/min |

| Temperature | 25°C |

| Yield | 5.7 mg from 1.5 g extract |

| Purity | 95.4% (HPLC) |

This method achieves baseline separation of this compound from co-occurring bungeisides-A and -B, which differ only in glycosidic linkage positions.

Synthetic Routes for Benzophenone Derivatives

Nitrobenzophenone Intermediate Synthesis

The patent EP0855379B1 outlines a multi-step synthesis applicable to this compound analogs. Key steps include:

-

Friedel-Crafts Acylation : 4-Methyltoluene reacts with 3-methoxy-4-nitrobenzoyl chloride in the presence of aluminum trichloride (1.36 equivalents) at 5–15°C.

-

Selective Crystallization : The crude product is treated with 1N potassium hydroxide, preferentially dissolving the isomeric 3-oxy-4-methoxy derivative. The target 4-oxy-3-methoxy analog crystallizes as its sodium salt.

-

Acidic Hydrolysis : The isolated sodium salt is hydrolyzed in ethyl acetate/dilute HCl, followed by azeotropic drying with methylene chloride.

Final Cyclization and Purification

The nitro intermediate undergoes AlCl3-mediated cyclization in triethylamine/methylene chloride under reflux (≥2.5 hours). Post-reaction workup involves:

-

Extraction with cold methylene chloride.

-

Sequential washing with dilute HCl and water.

Yield Optimization :

Comparative Analysis of Preparation Methods

Natural vs. Synthetic Approaches

Challenges in Natural Isolation

Advantages of Synthetic Methods

-

Structural Control : Enables selective introduction of methoxy and nitro groups at specified positions.

-

Isomer Purity : Sodium salt crystallization achieves >98% enantiomeric excess for the 4-oxy-3-methoxy isomer.

Advanced Purification Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.